molecular formula C17H13N3O4S B4141686 [4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate

[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate

Cat. No.: B4141686
M. Wt: 355.4 g/mol
InChI Key: GSQYTWANSBMLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group, an amino group, and an acetate group attached to the thiazole ring.

Preparation Methods

The synthesis of [4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate can be achieved through several synthetic routes. One common method involves the reaction of 3-nitroaniline with thioamide in the presence of a suitable catalyst to form the thiazole ring. The resulting intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. .

Scientific Research Applications

[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate has a wide range of scientific research applications:

    Biology: The compound exhibits antimicrobial and antioxidant activities, making it a potential candidate for the development of new antibiotics and antioxidant agents.

    Medicine: Thiazole derivatives, including this compound, have shown promise in the treatment of various diseases such as cancer, diabetes, and Alzheimer’s disease due to their ability to interact with specific molecular targets.

    Industry: The compound is used in the development of dyes, pigments, and photographic sensitizers .

Mechanism of Action

The mechanism of action of [4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to inhibit specific enzymes or receptors makes it a potential therapeutic agent for the treatment of diseases such as cancer and diabetes .

Comparison with Similar Compounds

[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[4-[2-(3-nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-11(21)24-15-7-5-12(6-8-15)16-10-25-17(19-16)18-13-3-2-4-14(9-13)20(22)23/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQYTWANSBMLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 2
Reactant of Route 2
[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 4
Reactant of Route 4
[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 5
Reactant of Route 5
[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate
Reactant of Route 6
[4-[2-(3-Nitroanilino)-1,3-thiazol-4-yl]phenyl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.